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methoxyphenyl)acetic acid
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Introduction

N-BOC-3-methoxyphenylglycine is a non-proteinogenic amino acid derivative of significant
interest in medicinal chemistry and drug development. As a building block in peptide synthesis,
its unique structural features—a bulky tert-butyloxycarbonyl (BOC) protecting group, a chiral
glycine core, and an electronically influential 3-methoxyphenyl substituent—impart specific
conformational and reactive properties to the resulting peptides. Accurate and comprehensive
characterization of this molecule is paramount for its effective use in synthetic workflows and
for understanding its impact on the properties of larger molecules.

This guide provides an in-depth analysis of the expected spectroscopic data for N-BOC-3-
methoxyphenylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). While a complete, published experimental dataset for this specific molecule
is not readily available, this document, grounded in the principles of spectroscopic
interpretation and data from structurally analogous compounds, serves as an authoritative
predictive reference for researchers. The causality behind the expected spectral features is
explained to provide a deeper understanding of the structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3135857?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3135857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

NMR spectroscopy is the most powerful tool for determining the precise structure of organic
molecules in solution. For N-BOC-3-methoxyphenylglycine, both *H and 13C NMR provide a
wealth of information about the connectivity and chemical environment of each atom.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of N-BOC-3-methoxyphenylglycine is predicted to exhibit distinct signals
for the protons of the BOC group, the glycine backbone, and the 3-methoxyphenyl ring. The
expected chemical shifts are influenced by the electron-withdrawing and -donating effects of
the neighboring functional groups.

Table 1: Predicted *H NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCIs)

Predicted Coupling
Proton ) ) o )
. Chemical Shift  Multiplicity Integration Constant (J,
Assighment
(3, ppm) Hz)
H-a (glycine) ~53-55 d 1H ~7.5
NH (carbamate) ~5.0-5.2 d 1H ~7.5
Ar-H (phenyl) ~6.8-7.3 m 4H -
OCHs (methoxy) ~3.8 s 3H -
C(CHs)s (BOC) ~1.45 s 9H -
COOH ~10.0-12.0 brs 1H -

Causality and Interpretation:

e a-Proton (H-a): The proton on the a-carbon of the glycine core is expected to appear as a
doublet due to coupling with the adjacent NH proton. Its downfield shift (around 5.3-5.5 ppm)
is a direct consequence of the deshielding effects of the adjacent carboxylic acid, the
nitrogen of the carbamate, and the aromatic ring.

e NH Proton: The amide proton of the BOC group will also be a doublet, coupled to the a-
proton. Its chemical shift can be variable and is sensitive to solvent and concentration.
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Aromatic Protons: The four protons on the 3-methoxyphenyl ring will appear as a complex
multiplet in the aromatic region (6.8-7.3 ppm). The substitution pattern prevents a simple
first-order splitting pattern.

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and not
coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm.

BOC Protons: The nine protons of the tert-butyl group are also equivalent and will present as
a prominent singlet around 1.45 ppm, a characteristic signature of the BOC protecting group.

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically broad and
appears far downfield. Its presence and chemical shift can be confirmed by D20 exchange,
which would cause the signal to disappear.
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Caption: Predicted *H NMR correlations for N-BOC-3-methoxyphenylglycine.
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3C NMR Spectroscopy: The Carbon Backbone

The 13C NMR spectrum provides complementary information, showing a signal for each unique
carbon atom in the molecule.

Table 2: Predicted 13C NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCIs)

Carbon Assignment Predicted Chemical Shift (8, ppm)
COOH ~174 - 176

C=0 (carbamate) ~155 - 156

Ar-C (ipso to glycine) ~138 - 140

Ar-C (ipso to OCHs) ~159 - 160

Ar-CH ~113-130

C-a (glycine) ~55-57

OCHs ~55

C(CHs)s (BOC, quaternary) ~80

C(CHs)3 (BOC, methyl) ~28

Causality and Interpretation:

o Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and carbamate) are the most
deshielded, appearing at the downfield end of the spectrum.

» Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon
bearing the methoxy group will be the most downfield among the aromatic signals due to the
oxygen's deshielding effect. The other aromatic carbons will appear in the typical range of
113-130 ppm.

¢ a-Carbon: The a-carbon of the glycine unit is shifted downfield to around 55-57 ppm due to
the attachment of the nitrogen, carboxylic acid, and aromatic ring.
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e BOC Group Carbons: The quaternary carbon of the tert-butyl group is characteristically
found around 80 ppm, while the three equivalent methyl carbons resonate at approximately
28 ppm.

Infrared (IR) Spectroscopy: Probing Functional
Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of N-BOC-3-methoxyphenylglycine will be dominated by
absorptions from the O-H, N-H, C=0, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for N-BOC-3-methoxyphenylglycine

. Predicted Absorption .
Functional Group 5 ( 1 Intensity
ange (cm~

O-H (carboxylic acid) 2500 - 3300 Broad, Strong
N-H (carbamate) 3300 - 3500 Medium

C-H (aromatic) 3000 - 3100 Medium

C-H (aliphatic) 2850 - 3000 Medium

C=0 (carboxylic acid) 1700 - 1725 Strong

C=0 (carbamate) 1680 - 1700 Strong

C=C (aromaitic) 1450 - 1600 Medium

C-O (ether & acid) 1000 - 1300 Strong

Causality and Interpretation:

e O-H and N-H Stretching: A very broad band from 2500 to 3300 cm~! is characteristic of the
O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H
stretching band from the carbamate is expected around 3300-3500 cm~1.

e C=0 Stretching: Two strong carbonyl absorption bands will be a key feature. The carboxylic
acid C=0 will appear at a higher wavenumber (1700-1725 cm~1) than the carbamate C=0
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(1680-1700 cm~1) due to the electronic effects of the adjacent atoms.

o Aromatic C=C Stretching: A series of medium-intensity bands between 1450 and 1600 cm~1

will confirm the presence of the phenyl ring.

e C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm~1) will
correspond to the C-O stretching vibrations of the carboxylic acid, carbamate, and the

methoxy ether.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its
structure through fragmentation patterns. For N-BOC-3-methoxyphenylglycine (Molecular
Formula: C14H1oNOs), the expected molecular weight is approximately 281.12 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment

281 [M]* (Molecular lon)

225 [M - CaHs]* or [M - 56]*

181 [M - BOC]* or [M - 100]*

121 [C7H70]* (methoxyphenylmethyl cation)
57 [CaHo]* (tert-butyl cation)

Causality and Interpretation:

e Molecular lon Peak: The molecular ion peak ([M]*) at m/z 281 would confirm the molecular

weight of the compound.

o Loss of Isobutylene: A common fragmentation pathway for BOC-protected compounds is the
loss of isobutylene (CaHs, 56 Da), leading to a fragment at m/z 225.
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e Loss of the BOC Group: Cleavage of the entire BOC group (100 Da) would result in a
fragment at m/z 181, corresponding to the protonated 3-methoxyphenylglycine.

» Methoxyphenylmethyl Cation: Fragmentation of the glycine backbone could lead to the
formation of a stable benzylic cation with the 3-methoxy substituent at m/z 121.

« tert-Butyl Cation: The base peak in the spectrum is often the highly stable tert-butyl cation
([CaHo]*) at m/z 57, which is a hallmark of BOC-protected compounds.

[M - CaHa]*
m/z = 225
y
[M]* -BOC [M - BOC]* Fragmentation [MeO-Ph-CHz]*
m/z = 281 Fragmentation m/z = 181 m/z = 121

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data

discussed in this guide.

NMR Spectroscopy

o Sample Preparation: Dissolve ~5-10 mg of N-BOC-3-methoxyphenylglycine in ~0.7 mL of
deuterated chloroform (CDCIs). For the detection of the carboxylic acid proton, deuterated
dimethyl sulfoxide (DMSO-ds) can be a more suitable solvent.

o Data Acquisition:

o Acquire *H NMR spectra on a 400 MHz or higher field spectrometer.
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o Acquire 3C NMR spectra with proton decoupling.

o Use standard acquisition parameters, ensuring a sufficient number of scans for good
signal-to-noise ratio, particularly for the 13C spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the raw data.

o

Phase and baseline correct the spectra.

[¢]

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCls at 7.26 ppm for
H and 77.16 ppm for 13C).

[¢]

Integrate the *H NMR signals.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

o KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Data Acquisition:

o Record the spectrum over the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample compartment or pure KBr pellet.
» Data Processing:

o Perform a background correction on the sample spectrum.

o Identify and label the major absorption bands.

Mass Spectrometry
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

o Data Acquisition:

o Use an electrospray ionization (ESI) source for soft ionization, which is likely to preserve
the molecular ion.

o Acquire the mass spectrum in positive ion mode.

o For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion as the precursor.

» Data Processing:
o Calibrate the mass-to-charge (m/z) axis.

o ldentify the molecular ion peak and major fragment ions.

Conclusion

The spectroscopic characterization of N-BOC-3-methoxyphenylglycine is crucial for its
application in research and development. This guide provides a detailed, predictive analysis of
its NMR, IR, and MS spectra based on established chemical principles and data from
analogous structures. By understanding the expected spectral features and the underlying
reasons for their appearance, researchers can confidently identify and assess the purity of this
important synthetic building block. The provided protocols offer a starting point for the
experimental acquisition of this data, ensuring high-quality and reliable results.

 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic
Characterization of N-BOC-3-methoxyphenylglycine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3135857#spectroscopic-data-nmr-ir-ms-
of-n-boc-3-methoxyphenylglycine]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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